8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Description
Historical Development of 1,4-Benzodiazepine Chemistry
The discovery of benzodiazepines represents one of the most significant achievements in modern medicinal chemistry, fundamentally transforming the treatment landscape for central nervous system disorders. The pioneering work began with Leo Sternbach, a Polish American chemist working at Hoffmann-La Roche, who first synthesized chlordiazepoxide in 1955. Sternbach was born on May 7, 1908, in Opatija, Kingdom of Hungary, Austro-Hungarian Empire, to an upper middle class Jewish family, and received his doctoral degree in organic chemistry in 1931 from the Jagiellonian University in Kraków. His journey to benzodiazepine discovery was serendipitous, as he initially abandoned the project due to disappointing pharmacological results from the compounds prepared.
The breakthrough came in April 1957 when co-worker Earl Reeder noticed a "nicely crystalline" compound left over from the discontinued project during spring-cleaning in the laboratory. This compound, later named chlordiazepoxide, had not been tested in 1955 because of Sternbach's focus on other research directions. When submitted for standard animal testing, the compound demonstrated very strong sedative, anticonvulsant, and muscle relaxant effects, leading to its rapid introduction worldwide in 1960 under the brand name Librium. Following chlordiazepoxide, diazepam was marketed by Hoffmann-La Roche under the brand name Valium in 1963, and these two compounds became among the most commercially successful pharmaceuticals of their era.
The synthetic pathway to the first benzodiazepine involved an unexpected rearrangement reaction. Sternbach initially worked with 2-aminobenzophenone derivatives, treating them with hydroxylamine to obtain oximes, followed by reaction with chloroacetyl chloride to give chloroacetamide intermediates. Treatment with sodium hydroxide led to quinazoline-N-oxide compounds through intramolecular cyclization. The crucial discovery occurred when these quinazoline-N-oxide intermediates were treated with primary amines such as methylamine, resulting in an unexpected compound identified as a 1,4-benzodiazepine-N4-oxide derivative rather than the anticipated tertiary amine product. This reaction involved an addition at the carbon-2 position of the quinazoline with subsequent rearrangement from a six-membered quinazoline ring to a seven-membered benzodiazepine ring system.
Significance of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in Heterocyclic Chemistry
The structural architecture of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine encompasses several distinctive chemical features that contribute to its significance in heterocyclic chemistry. The compound belongs to the benzodiazepine class, which represents a fusion between benzene and diazepine ring systems, with the diazepine being a heterocycle containing two nitrogen atoms, five carbon atoms, and the maximum possible number of cumulative double bonds. The presence of the amino group at the 8-position introduces additional reactivity and hydrogen bonding capabilities, while the tert-butoxycarbonyl group at the 4-position serves as a protecting group that enhances stability during synthetic manipulations.
The tetrahydro nature of this particular benzodiazepine derivative indicates partial saturation of the seven-membered ring, which provides increased conformational flexibility compared to fully aromatic systems. This structural feature is particularly important because the fully saturated 1,4-diazepine heterocycle is composed of sp3-hybridized atoms that allow torsional bond flexibility, resulting in a high degree of conformational mobility. The conformational properties of 1,4-diazepines and 1,4-benzodiazepines are of considerable importance to the medicinal chemistry community where these ring systems function as topological mimetics of certain structural elements found in peptides.
The molecular structure of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine consists of a diazepine ring fused with a benzene ring, where the presence of the Boc group contributes to its stability and the amino group provides sites for further chemical modification. The compound can undergo various chemical reactions including nucleophilic substitution reactions, oxidation and reduction processes, and coupling reactions with other organic molecules. These structural features make it particularly valuable as an intermediate in the synthesis of various benzodiazepine derivatives that have significant applications in medicinal chemistry.
Current Research Landscape and Applications
Contemporary research in benzodiazepine chemistry has expanded significantly beyond the traditional anxiolytic and sedative applications, encompassing diverse areas including anticancer drug development, antimicrobial research, and enzyme inhibition studies. Recent investigations have demonstrated that benzodiazepine derivatives possess multiple biological activities including anti-HIV properties, antiulcer effects, and antibiotic characteristics. These compounds also function as anxiolytics, anticonvulsants, sedatives, skeletal muscle relaxants, and hypnotics, while recent studies have shown that the diazepine moiety exhibits several biological activities such as inhibition of platelet aggregation, protein kinase inhibition, H3 receptor antagonism, and 5-HT antagonism.
The development of novel synthetic methodologies for benzodiazepine derivatives has become a major focus of current research efforts. Recent advances include the use of heteropolyacids as catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, which provide high yields and short reaction times for both electron-releasing and electron-withdrawing substituted compounds. Additionally, copper-catalyzed intramolecular cross-coupling reactions have been developed for the synthesis of functionalized 1,4-benzodiazepine derivatives under mild conditions, utilizing CuI/N,N-dimethylglycine-catalyzed processes that proceed smoothly to provide diverse benzodiazepine architectures.
The field of organometallic chemistry has also contributed significantly to benzodiazepine research, with studies demonstrating that benzodiazepines can be used as ligands in the formation of metallo-derivatives. The molecular structure of benzodiazepines contains functional groups derived from pyridinylmethanimine or phenylmethanimine, allowing the formation of chelated metal complexes via ligand association or ortho-metallation. These metal-benzodiazepine complexes have shown potential for developing new therapeutic agents, although few examples have been synthesized and evaluated for their pharmacological potential.
Modern synthetic approaches to 1,4-benzodiazepines can be classified into five principal methodological categories. These include reactions of 2-aminobenzaldehyde, 2-aminophenone, or 2-aminobenzoic acid derivatives with α-amino acids, cyclocondensation of 2-amino- or 2-nitrobenzyl halogen or alcohol compounds with amino acid derivatives, reactions between diamines and bis-electrophiles, palladium-catalyzed carbon-nitrogen coupling reactions, and amidation of aromatic compounds. However, most existing methods can only construct 1,4-benzodiazepines without functional groups at the 2- and 3-positions, creating opportunities for developing new synthetic strategies to access novel functionalized derivatives.
Scope and Objectives of Benzodiazepine Structural Studies
The comprehensive investigation of benzodiazepine structures encompasses multiple analytical and synthetic objectives aimed at understanding structure-activity relationships, conformational preferences, and synthetic accessibility of novel derivatives. Contemporary structural studies utilize advanced computational methods including density functional theory calculations to predict conformational energies, transition state pathways, and molecular geometries. These theoretical approaches have been particularly valuable for examining the relative conformational energies and activation energies for molecular rearrangements in benzodiazepine systems.
Nuclear magnetic resonance spectroscopy remains the most powerful technique for determining structural connectivity and conformational analysis of fused and non-fused 1,4-diazepine rings. Mass spectrometry provides complementary structural information through analysis of fragmentation patterns, while circular dichroism spectroscopy is particularly useful for assigning absolute configurations of 1,4-benzodiazepine atropoisomers. The integration of these analytical techniques enables comprehensive characterization of complex benzodiazepine derivatives and their dynamic behavior in solution.
The development of structure-activity relationship databases for benzodiazepine derivatives has become increasingly important for rational drug design efforts. Recent studies have focused on understanding how specific structural modifications affect biological activity, receptor binding affinity, and pharmacokinetic properties. For example, the incorporation of vinyl substituents in benzodiazepine structures has been shown to enhance enantioselectivity in asymmetric synthesis reactions, while various protecting group strategies enable selective functionalization at specific positions within the benzodiazepine framework.
Current research objectives also include the exploration of benzodiazepine derivatives as scaffolds for peptidomimetic applications, where the seven-membered ring system can mimic certain structural elements found in biologically active peptides. This approach has led to the development of novel therapeutic candidates with improved selectivity profiles and reduced side effect profiles compared to traditional benzodiazepine medications. The understanding of conformational preferences in benzodiazepine systems is crucial for these applications, as modulation of the topographical disposition of substituents attached to these heterocycles is frequently critical for biological activity.
Properties
IUPAC Name |
tert-butyl 8-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULASIGKOAEFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649607 | |
| Record name | tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-80-0 | |
| Record name | tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzodiazepine Core
The initial step in synthesizing this compound involves forming the benzodiazepine core through the cyclization of suitable precursors. Common methods include:
- Condensation Reactions : The reaction between o-phenylenediamine and a carbonyl compound leads to the formation of the benzodiazepine structure.
The introduction of the amino group is achieved through nitration followed by reduction:
Nitration : The benzodiazepine core undergoes nitration using nitric acid.
Reduction : The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron in acidic conditions.
Protection of the Amino Group
To protect the amino group during subsequent reactions, a tert-butoxycarbonyl (Boc) group is introduced:
- Boc Protection : This is typically accomplished using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
In industrial settings, the synthesis of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine follows similar synthetic routes but emphasizes optimization for large-scale production. Key strategies include:
Continuous Flow Reactors : These systems allow for better control over reaction conditions and can improve yield and purity.
Automated Systems : Automation aids in maintaining consistent quality across batches.
The presence of the Boc protecting group significantly influences the compound's reactivity compared to its unprotected analogs:
| Feature | 8-Amino-4-Boc Derivative | Unprotected 8-Amino Derivative |
|---|---|---|
| Oxidation Stability | High | Low |
| Substitution Rate | Moderate | High |
| Solubility | Low (nonpolar solvents) | High (polar solvents) |
This table highlights that while the Boc group enhances solubility in organic phases, it also retards oxidation reactions.
Recent studies have utilized computational methods to predict reaction pathways and optimize conditions for synthesizing benzodiazepines like 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. Molecular docking studies have been conducted to understand its interactions with biological targets.
Characterization of synthesized compounds is critical for confirming structure and purity:
NMR Spectroscopy : Key signals include a singlet at δ 3.9 ppm for methylene protons and broad NH peaks at δ 8.9–9.4 ppm.
HPLC Analysis : High-performance liquid chromatography is employed for purity assessment with specific thresholds for impurities.
Chemical Reactions Analysis
Oxidation Reactions
The Boc-protected amino group and diazepine ring undergo selective oxidation under controlled conditions:
- Primary Oxidation Pathways :
- Nitrogen Oxidation : The amino group can be oxidized to nitro or hydroxylamine derivatives using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media .
- Ring Oxidation : The diazepine ring may undergo epoxidation or hydroxylation at the C=C bond (if present) using m-chloroperbenzoic acid (mCPBA) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | Room temperature, 12 hrs | Nitro derivative | Moderate |
| H₂O₂ (acidic) | 60°C, 6 hrs | Hydroxylamine intermediate | Low |
| mCPBA | Dichloromethane, 0°C, 2 hrs | Epoxidized diazepine | High |
Mechanistic Insight: Oxidation at the amino group proceeds via radical intermediates, while ring oxidation follows electrophilic addition .
Reduction Reactions
The compound’s diazepine core and Boc group are susceptible to reductive modifications:
- Catalytic Hydrogenation :
- Boc Deprotection :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C (10%) | Ethanol, 50 psi, 24 hrs | Tetrahydro derivative | 85–90% |
| TFA/DCM (1:1) | Room temperature, 4 hrs | Free amine (8-amino derivative) | >95% |
Theoretical Basis: DFT studies suggest that the Boc group stabilizes the diazepine ring during hydrogenation by reducing torsional strain .
Substitution Reactions
The primary amino group participates in nucleophilic substitutions:
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives .
- Acylation : Acetyl chloride or anhydrides yield acylated products under mild base conditions .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, NaH | DMF, 0°C → RT, 6 hrs | N-Methyl derivative | 70–75% |
| Ac₂O, Et₃N | CH₂Cl₂, 0°C, 2 hrs | N-Acetyl derivative | 80–85% |
Regioselectivity: Alkylation preferentially occurs at the less sterically hindered amino group due to Boc protection .
Cycloaddition and Ring Expansion
The diazepine ring participates in [4+3]-cycloadditions with electrophilic partners:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Rh(cod)₂OTf, ligand | Toluene, 80°C, 24 hrs | Fused tricyclic benzodiazepine | 60–65% |
Mechanism: The reaction proceeds via vinyl group migration and subsequent ring closure .
Comparative Reactivity with Analogues
The Boc group strongly influences reactivity compared to unprotected derivatives:
| Feature | 8-Amino-4-Boc Derivative | Unprotected 8-Amino Derivative |
|---|---|---|
| Oxidation Stability | High | Low |
| Substitution Rate | Moderate | High |
| Solubility | Low (nonpolar solvents) | High (polar solvents) |
Key Insight: The Boc group retards oxidation but enhances solubility in organic phases .
Theoretical and Computational Insights
Scientific Research Applications
8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Position and Functional Group Variations
The table below highlights critical differences between 8-Amino-4-Boc-benzodiazepine and its analogs:
Key Observations:
- Substituent Position: The 8-amino derivative differs from the 7-amino analog (CAS: 886364-45-0) in electronic and steric effects. The 8-position amino group may enhance hydrogen-bonding capacity compared to the 7-position, influencing solubility and target interactions .
- Chloro vs.
- Boc Protection: Boc groups in 4-Boc-7/8-substituted analogs improve stability during synthesis, whereas non-Boc derivatives (e.g., 2,2,4-trimethyl) display distinct crystallographic packing due to exposed amines .
Crystallographic and Conformational Differences
The crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine (non-Boc analog) reveals:
- Chair conformation of the diazepine ring.
- Dihedral angles between benzene and diazepine rings: 21.15° (molecule A) and 17.42° (molecule B) .
- Hydrogen-bonding networks (N–H⋯O, O–H⋯N) forming zigzag chains along the [001] direction .
Biological Activity
8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS No. 886363-80-0) is a synthetic compound belonging to the benzodiazepine family. It is characterized by its unique structural features and has been the subject of research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H21N3O2
- Molecular Weight : 263.34 g/mol
- IUPAC Name : tert-butyl 8-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It binds to the benzodiazepine site on GABA receptors, enhancing GABA's inhibitory effects. This mechanism is crucial for its potential anxiolytic and anticonvulsant properties .
Anxiolytic and Anticonvulsant Effects
Research has indicated that compounds within the benzodiazepine class exhibit significant anxiolytic (anti-anxiety) and anticonvulsant activities. Structure-activity relationship (SAR) studies have shown that modifications to the benzodiazepine core can enhance these effects while minimizing side effects .
Table 1: Summary of Biological Activities
Case Studies
- Study on Anxiolytic Properties :
- Anticonvulsant Activity :
- Neuroprotective Effects :
Q & A
Q. What are the typical synthetic routes for preparing 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine?
The synthesis involves multi-step reactions, often starting with functionalization of the benzodiazepine core. A common approach includes:
- Acylation : Reacting a benzodiazepine precursor (e.g., ethyl-3-aminonaphtho[2,1-b]furan-2-carboxylate) with chloroacetyl chloride under basic conditions to introduce the Boc (tert-butoxycarbonyl) group .
- Cyclization : Treating intermediates (e.g., ethyl 1-[(chloroacetyl)amino]-8-substituted naphthofuran carboxylate) with methanolic ammonia to form the 1,4-diazepine ring. Reaction conditions (e.g., temperature, ammonia concentration) significantly influence yield .
Q. How is the compound characterized post-synthesis?
- NMR Spectroscopy : Key signals include a singlet at δ 3.9 ppm (CH₂ protons) and broad NH peaks at δ 8.9–9.4 ppm. Aromatic protons appear as multiplets between δ 7.0–9.5 ppm .
- HPLC Analysis : Used for purity assessment, with C18 columns and UV detection at 254 nm. Impurity thresholds should not exceed 0.5% for individual impurities and 2.0% total .
Q. What are the common chemical reactions involving this compound?
The Boc-protected amine and diazepine ring enable:
- Deprotection : Acidic removal of the Boc group (e.g., HCl/dioxane) to expose the primary amine for further functionalization.
- Substitution : Halogen atoms on the benzodiazepine core can undergo nucleophilic substitution with amines or thiols .
- Reduction : Catalytic hydrogenation to saturate the diazepine ring, altering conformational flexibility .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
- 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon signals, resolving overlapping aromatic or NH peaks.
- Comparative Analysis : Cross-reference with published spectra of structurally similar diazepines (e.g., δ 3.9 ppm CH₂ singlet in tetrahydro-diazepinediones) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, distinguishing isomers or degradation products.
Q. What strategies improve regioselectivity in substitution reactions?
- Electronic Effects : Electron-withdrawing groups (e.g., halogens) on the benzodiazepine core direct nucleophilic attack to meta/para positions.
- Protecting Groups : Use Boc or Fmoc to block reactive amines, ensuring substitutions occur at desired sites .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of nucleophiles in SNAr reactions .
Q. How are impurities profiled and quantified in this compound?
- HPLC Method : Utilize a gradient elution (e.g., 0.1% TFA in water/acetonitrile) with a C18 column. Monitor relative retention times (RRT) for known impurities (e.g., de-Boc byproducts at RRT 0.5–1.8) .
- LC-MS/MS : Identifies low-abundance impurities (e.g., oxidation products) by matching fragmentation patterns to synthetic standards .
Q. What experimental parameters optimize cyclization yields during synthesis?
- Ammonia Concentration : Higher NH₃ levels (≥2 M in methanol) promote ring closure but may increase side reactions.
- Temperature Control : Maintain 40–50°C to balance reaction rate and byproduct formation .
- Catalysis : Trace amounts of DMAP (4-dimethylaminopyridine) accelerate cyclization via intermediate stabilization .
Q. How can this compound serve as an intermediate in designing bioactive analogs?
- Receptor Binding Studies : The diazepine scaffold mimics natural ligands for GABAₐ or serotonin receptors. Modify the Boc group or aromatic substituents to enhance binding affinity .
- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at position 7 to improve metabolic stability .
Methodological Considerations
Q. How to address low yields in multi-step syntheses?
- Intermediate Purification : Use flash chromatography after each step to remove side products.
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion .
Q. What computational tools aid in analog design?
- Molecular Docking : Software like AutoDock predicts interactions with target receptors (e.g., benzodiazepine-binding sites in GABAₐ).
- DFT Calculations : Assess electronic effects of substituents on reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
